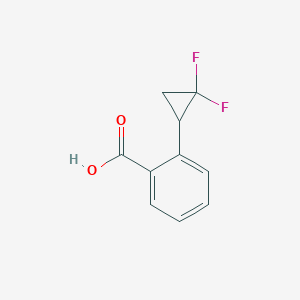

2-(2,2-Difluorocyclopropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-3-1-2-4-7(6)9(13)14/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHYDNBGPDYKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Difluorocyclopropyl Benzoic Acid

Established Synthetic Routes to the 2-(2,2-Difluorocyclopropyl)benzoic Acid Core Structure

Traditional synthetic approaches rely on well-documented chemical transformations for the stepwise or convergent assembly of the target molecule.

The formation of the gem-difluorocyclopropane ring is a critical step, typically achieved through the reaction of an alkene with difluorocarbene (:CF₂). wikipedia.org Difluorocarbene is a relatively stable carbene that can be generated from various precursors. wikipedia.orgnih.gov The choice of precursor often depends on the substrate's reactivity, reaction conditions, and scale.

Commonly used difluorocarbene precursors include:

Sodium Chlorodifluoroacetate (ClCF₂COONa): This is one of the most frequently used reagents. Upon heating, it decarboxylates to generate difluorocarbene. nih.gov However, this method often requires high temperatures (around 180-190 °C), which can be a drawback. beilstein-journals.org

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent): This reagent generates difluorocarbene under milder conditions, typically initiated by a fluoride (B91410) source like sodium iodide (NaI). beilstein-journals.orgorganic-chemistry.org

Halodifluoromethanes (e.g., CHClF₂): The elimination of a hydrogen halide from these compounds using a base can produce difluorocarbene. nih.gov Phase-transfer catalysis can be employed to facilitate the reaction between the organic-soluble alkene and the aqueous base. nih.gov

Phenyl(trifluoromethyl)mercury (Seyferth's Reagent): This organometallic compound thermally decomposes to yield difluorocarbene and is effective for both electron-rich and electron-poor alkenes. nih.gov

The general reaction involves the [2+1] cycloaddition of the in situ generated difluorocarbene with an appropriate alkene precursor, such as 2-vinylbenzoic acid or its ester derivative.

Table 1: Common Difluorocarbene Precursors and Typical Reaction Conditions

| Precursor | Reagent/Initiator | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Heat | Refluxing in diglyme (B29089) or triglyme (B29127) (~190 °C) nih.gov | Readily available | High temperatures required beilstein-journals.org |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Sodium Iodide (NaI) | THF, 65 °C beilstein-journals.org | Milder conditions, convenient for large scale nih.gov | |

| Chlorodifluoromethane (CHClF₂) | Base (e.g., NaOH, KOH) | Phase-transfer catalyst (PTC) nih.gov | Inexpensive precursor | Can result in low yields due to side reactions nih.gov |

Introducing the difluorocyclopropyl group at the ortho position to the carboxylic acid is a key challenge. Directed ortho-metalation (DoM) is a powerful strategy for achieving this regioselectivity. organic-chemistry.orgacs.org In this approach, the carboxylate group directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile.

For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate using s-BuLi/TMEDA at low temperatures. organic-chemistry.orgacs.org This methodology allows for the regioselective synthesis of contiguously substituted benzoic acids. organic-chemistry.org While direct ortho-functionalization of benzoic acid itself is possible, protecting the carboxylic acid as an amide can sometimes offer a more efficient alternative to prevent side reactions, though the subsequent hydrolysis of sterically hindered amides can be challenging. acs.org

An alternative route involves starting with a pre-functionalized benzene (B151609) ring. For example, a Suzuki or other cross-coupling reaction could be used to attach a vinyl group to an ortho-halobenzoic acid derivative, which is then subjected to difluorocyclopropanation.

The synthesis of this compound can be designed using either a linear or a convergent strategy. wikipedia.orgpediaa.com

Convergent Synthesis: This strategy involves synthesizing different fragments of the molecule separately and then combining them in the final steps. wikipedia.orgpediaa.com For this compound, a convergent approach might involve:

Synthesizing a (2,2-difluorocyclopropyl)boronic acid or a similar organometallic reagent.

Synthesizing an ortho-halobenzoic acid derivative.

Coupling these two fragments using a transition metal-catalyzed cross-coupling reaction.

Advanced Synthetic Techniques and Emerging Methodologies

Recent advances in organic synthesis have provided new tools for constructing complex molecules like this compound, often under milder conditions and with greater efficiency.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are difficult to achieve through other means. tcichemicals.comlibretexts.org In the context of synthesizing the target molecule, transition metals like palladium, nickel, rhodium, or copper can be used in several ways: tcichemicals.comresearchgate.netrsc.org

Cross-Coupling Reactions: As mentioned in the convergent approach, reactions like the Suzuki, Stille, or Negishi coupling can be used to join an organometallic difluorocyclopropyl species with an ortho-halobenzoic acid derivative. nih.gov

Ring-Opening/Cross-Coupling: gem-Difluorocyclopropanes can undergo ring-opening reactions catalyzed by transition metals to form fluoroallyl species, which can then be coupled with various nucleophiles. researchgate.netrsc.org This reactivity allows for the transformation of the difluorocyclopropane ring into other valuable fluorinated structures. rsc.org

The unique structural and electronic properties of cyclopropanes make them suitable substrates for functionalization via transition-metal-catalyzed cross-couplings. nih.gov

Visible-light photoredox catalysis has emerged as a powerful method for generating reactive intermediates under exceptionally mild conditions. mdpi.com This technique can be applied to the synthesis and derivatization of difluorocyclopropanes.

Recent studies have shown that photoredox catalysis can initiate the ring-opening and subsequent functionalization of gem-difluorocyclopropanes. acs.orgacs.org By employing a photocatalyst, the cyclopropane (B1198618) can be activated to form a radical cation intermediate, which then undergoes further reactions. acs.org For example, a photoredox-catalyzed 1,3-alkoxypyridylation of gem-difluorocyclopropanes has been developed. acs.orgacs.org Furthermore, visible-light-driven methods for the direct gem-difluorocyclopropanation of alkenes with diazo compounds have been reported, offering a metal-free alternative for creating the cyclopropane ring. bohrium.com These methods highlight the potential of photoredox catalysis to provide novel and sustainable routes for the derivatization and synthesis of fluorinated molecules. mdpi.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of the final product. ijprdjournal.com The application of microwave irradiation to accelerate chemical reactions can be particularly advantageous in the synthesis of complex molecules like this compound. ijprdjournal.com While specific microwave-assisted protocols for this exact compound are not extensively detailed in publicly available literature, the principles of microwave chemistry can be applied to its synthesis. mdpi.comnih.gov

Microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. ijprdjournal.com In the context of synthesizing the target molecule, microwave energy could be effectively utilized in the key cyclopropanation step, where a difluorocarbene equivalent is added to a suitable alkene precursor. This approach has the potential to shorten the typically long reaction times associated with generating and reacting with difluorocarbene. asianpubs.org

Furthermore, microwave assistance can be beneficial in the derivatization of the benzoic acid moiety. mdpi.com For instance, esterification or amidation reactions involving the carboxylic acid group could be accelerated under microwave irradiation, facilitating the rapid synthesis of derivatives for various research applications. mdpi.com The use of catalysts, such as N-fluorobenzenesulfonimide (NFSi) in esterification, can be combined with microwave heating to further enhance reaction rates and yields. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoic Acid Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Consumption | Higher | Lower ijprdjournal.com |

| Product Yield | Variable, often lower | Generally higher ijprdjournal.com |

| Side Reactions | More prevalent | Minimized due to shorter reaction times |

| Temperature Control | Less precise | Precise and uniform ijprdjournal.com |

This table provides a generalized comparison based on literature for various benzoic acid derivatives and related organic syntheses.

Green Chemistry Principles Applied to Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. wjpmr.com The synthesis of this compound can be approached through a green chemistry lens by carefully selecting solvents, catalysts, and reaction conditions.

One of the core tenets of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. wjpmr.com In the synthesis of benzoic acid derivatives, traditional methods often employ hazardous solvents. researchgate.net A greener approach would involve exploring the use of more benign solvents like water or ethanol, or employing solvent-free reaction conditions. wjpmr.combrazilianjournals.com.br For example, the dehydration of 2-(4'-ethylbenzoyl) benzoic acid has been successfully achieved using solid acid catalysts, avoiding the use of corrosive concentrated sulfuric acid. researchgate.net

Atom economy is another key principle, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes should be designed to minimize the generation of byproducts. The choice of the difluorocarbene source is critical in this regard. Some methods for generating difluorocarbene can be inefficient and produce significant waste. beilstein-journals.org The development of more atom-economical carbene precursors is an active area of research.

The use of catalysts, rather than stoichiometric reagents, is also a cornerstone of green chemistry. Catalytic processes reduce waste and can often be more efficient. For instance, the use of solid acid catalysts like H-beta zeolite in cyclization reactions demonstrates a move towards more environmentally friendly catalytic systems. researchgate.net

Precursor Chemistry and Starting Material Derivatization for Target Synthesis

The successful synthesis of this compound is highly dependent on the strategic selection and preparation of its precursors. A common retrosynthetic analysis would disconnect the molecule into a benzoic acid derivative with a suitable functional group at the 2-position and a difluorocyclopropanating agent.

A plausible starting material is 2-vinylbenzoic acid or an ester thereof. This precursor contains the necessary benzoic acid moiety and a reactive alkene group for the subsequent difluorocyclopropanation reaction. The synthesis of such precursors can be achieved through various established methods in organic chemistry.

The generation of the 2,2-difluorocyclopropyl group typically involves the reaction of an alkene with a source of difluorocarbene (:CF₂). beilstein-journals.org Several reagents and methods have been developed for the generation of difluorocarbene, each with its own advantages and disadvantages. beilstein-journals.org A common method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). beilstein-journals.org Other precursors include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of an initiator like sodium iodide. beilstein-journals.org

The derivatization of the starting benzoic acid can also be a key strategy. For example, converting the carboxylic acid to an ester or another functional group might be necessary to ensure compatibility with the conditions of the difluorocyclopropanation reaction. After the formation of the difluorocyclopropyl ring, the ester can be hydrolyzed back to the carboxylic acid to yield the final product.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and purity of the desired product while minimizing reaction time and cost. researchgate.netscielo.br In the academic synthesis of this compound, several parameters would need to be systematically investigated.

For the key difluorocyclopropanation step, the choice of solvent, temperature, and the stoichiometry of the reagents are crucial. The solubility of the alkene precursor and the stability of the difluorocarbene intermediate will heavily influence the solvent choice. scielo.br The temperature must be carefully controlled to ensure the efficient generation of the carbene without promoting side reactions or decomposition. beilstein-journals.org

The concentration of the reagents can also have a significant impact on the reaction outcome. scielo.br A systematic study of these variables, often using a design of experiments (DoE) approach, can lead to the identification of the optimal conditions.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Variable | Potential Impact |

| Difluorocarbene Source | e.g., ClCF₂COONa, TMSCF₃ | Reactivity, yield, side products, cost |

| Solvent | e.g., Diglyme, THF, Acetonitrile | Solubility of reactants, reaction rate, temperature control scielo.br |

| Temperature | Varies depending on carbene source | Rate of carbene formation, product stability beilstein-journals.org |

| Reaction Time | Minutes to hours | Conversion of starting material, potential for side reactions scielo.br |

| Catalyst (if applicable) | e.g., Phase-transfer catalyst | Reaction efficiency, yield google.com |

| Stoichiometry | Molar ratios of reactants | Maximizing conversion of limiting reagent |

The purification of the final product is another important consideration. Techniques such as column chromatography, recrystallization, or extraction would be employed to isolate this compound in high purity. google.com The optimization of the purification protocol is essential for obtaining a sample suitable for characterization and further use.

Chemical Reactivity and Transformation of 2 2,2 Difluorocyclopropyl Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for a variety of organic reactions. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

The most common transformations of carboxylic acids involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. masterorganicchemistry.comlibretexts.orgvanderbilt.edu This class of reactions proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.orgvanderbilt.eduyoutube.com The subsequent collapse of this intermediate expels the leaving group, resulting in the substituted product. libretexts.org

Esterification: 2-(2,2-Difluorocyclopropyl)benzoic acid can be converted to its corresponding esters by reacting with alcohols under acidic conditions. This reaction, often catalyzed by strong acids like sulfuric acid, is an equilibrium process. iajpr.comyoutube.com The use of dehydrating agents or removal of water can drive the reaction to completion. youtube.com While specific studies on the esterification of this compound are not prevalent, the general principles of Fischer esterification are applicable. ijstr.orgresearchgate.net The reaction of various benzoic acids with alcohols like methanol (B129727) and benzyl (B1604629) alcohol has been shown to proceed smoothly to provide high yields of the desired esters. ijstr.org

Amide Formation: The synthesis of amides from this compound can be achieved by reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or converted to a more reactive derivative like an acyl chloride. youtube.comnih.gov These methods facilitate the formation of the amide bond under milder conditions. rsc.orgresearchgate.net One-pot procedures involving the in-situ formation of an intermediate, such as a thioester, can also be employed for efficient amide synthesis. researchgate.netnih.gov

| Reaction Type | Nucleophile | General Product | Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid Catalyst (e.g., H₂SO₄), Heat |

| Amide Formation | Amine (R'R''NH) | Amide | Coupling Agent (e.g., DCC) or conversion to Acyl Halide |

The carboxyl group can undergo both reduction and oxidation, although the latter is less common for benzoic acids.

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the corresponding benzyl alcohol, [2-(2,2-difluorocyclopropyl)phenyl]methanol.

Oxidation: Aromatic carboxylic acids are generally resistant to further oxidation under typical conditions. However, under specific and harsh conditions, such as in the presence of potent peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), benzoic acid can undergo oxidative decarboxylation to produce CO₂. nih.gov This radical-induced process is dependent on factors like temperature and the presence of oxygen. nih.gov Another potential transformation is the allylic oxidation of substituted 2-allylbenzoic acids to form phthalides using specific palladium catalysts, though this is not directly applicable to the saturated cyclopropyl (B3062369) group. rsc.org

To enhance its reactivity for nucleophilic acyl substitution, this compound can be converted into more reactive derivatives.

Acyl Halide Formation: The most common and useful derivative is the acyl chloride. Acyl chlorides are readily synthesized from carboxylic acids by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.orglibretexts.org The resulting 2-(2,2-difluorocyclopropyl)benzoyl chloride is a highly reactive intermediate. Acyl halides are significantly more electrophilic than their parent carboxylic acids and react readily with a wide range of nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amide formation), often without the need for a catalyst. wikipedia.orglibretexts.orglibretexts.org This enhanced reactivity makes them valuable synthons in organic synthesis. wikipedia.org The direct conversion of carboxylic acids to acyl fluorides has also been developed using specialized deoxyfluorinating reagents. beilstein-journals.org

Amine Formation: While not a direct derivatization of the carboxyl group itself, the Curtius, Schmidt, or Hofmann rearrangements provide pathways to convert carboxylic acids into primary amines with the loss of one carbon atom. These multi-step sequences typically proceed through an acyl azide (B81097) or related intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Transformations Involving the Gem-Difluorocyclopropyl Ring System

The gem-difluorocyclopropyl group is not merely an inert substituent; its inherent ring strain and the strong electron-withdrawing nature of the fluorine atoms make it susceptible to a variety of unique chemical transformations, particularly ring-opening reactions. beilstein-journals.orgrsc.orgresearchgate.net

The cleavage of the cyclopropane (B1198618) ring, often facilitated by transition metals, nucleophiles, or electrophiles, provides access to a range of linear, monofluorinated alkene structures. rsc.orgresearchgate.net The regioselectivity of the C-C bond cleavage is a key aspect of these reactions. In many cases, the bond opposite to the difluorinated carbon (the distal C-C bond) is preferentially cleaved due to electronic effects imparted by the fluorine atoms. beilstein-journals.org

The reaction of gem-difluorocyclopropanes with nucleophiles can lead to ring-opening. For example, gem-difluorocyclopropyl ketones have been shown to react with nucleophiles like methanolate and thiolate anions, resulting in different courses of bond scission depending on the nucleophile. capes.gov.br With thiolate nucleophiles, a distal bond cleavage occurs regioselectively. beilstein-journals.org

A particularly relevant example involves the derivatization of the carboxylic acid to an acyl chloride. In a study on the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with various arenes, the expected aryl ketones were not the sole products. nih.govlookchem.com Instead, the reaction often proceeded via a ring-opening pathway to yield aryl 3-chloro-3,3-difluoropropyl ketones. nih.govlookchem.com This outcome suggests a rearrangement of the initially formed acylium ion, where the arene nucleophile attacks in a manner that induces ring cleavage. The degree of ring-opening was found to be highly dependent on the reactivity of the aromatic substrate. nih.govlookchem.com With less reactive arenes like benzene (B151609) and toluene, the ring-opened product was formed exclusively. nih.govlookchem.com Conversely, with a very reactive substrate like thiophene, the ring-intact product was highly favored. nih.govlookchem.com This transformation highlights the interplay between the reactivity of the carboxylic acid derivative and the stability of the gem-difluorocyclopropyl ring.

| Arene Substrate | Ring-Intact Product (%) | Ring-Opened Product (%) |

|---|---|---|

| Benzene | 0 | 100 |

| Toluene | 0 | 100 |

| p-Xylene | 0 | 100 |

| Thiophene | 98 | 2 |

This nucleophile-induced ring-opening demonstrates that activation of the carboxylic acid group can directly influence the stability and reactivity of the adjacent gem-difluorocyclopropyl ring, providing a synthetic route to novel difluorinated linear structures.

Stereochemical Aspects of Ring Transformations

The stereochemistry of ring-opening reactions of gem-difluorocyclopropanes is a critical aspect, often yielding products with high stereoselectivity. In many palladium-catalyzed cross-coupling reactions, the formation of the Z-isomer of the resulting monofluoroalkene is strongly favored. nih.govresearchgate.net For instance, the palladium-catalyzed ring-opening defluorinative Hiyama cross-coupling with arylsilanes yields Z-configured products with a Z/E ratio of ≥ 13:1. researchgate.net This stereochemical outcome is a key feature of the reaction mechanism, which typically involves a syn-β-fluoride elimination from a palladium intermediate.

Furthermore, the development of asymmetric catalysis has enabled the synthesis of enantioenriched products. Using synergistic Pd/Ni/chiral aldehyde catalysis, enantioselective Tsuji–Trost-type cross-coupling reactions between gem-difluorocyclopropanes and amino acid esters have been developed to produce optically active α-quaternary α-amino acid esters containing a 2-fluoroallylic group. researchgate.net Similarly, rhodium catalysis has been employed for the enantioselective allylation of indoles, yielding branched products with good enantioselectivity. researchgate.net

Cycloaddition Reactions Involving the Cyclopropane Moiety

While the cyclopropane ring is prone to ring-opening, its strained π-character also allows it to participate in cycloaddition reactions, although this reactivity is more commonly observed in the related gem-difluorocyclopropenes. These cyclopropenes readily undergo [3+2]-cycloaddition reactions with dipolarophiles like azomethine ylides to form complex fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.netnih.gov Such reactions provide a powerful tool for constructing novel, three-dimensional fluorinated scaffolds relevant to medicinal chemistry. nih.gov Although less common for saturated gem-difluorocyclopropanes, under specific activation, such as through transition metal catalysis, the C-C bonds can engage in formal cycloaddition processes, for instance, acting as a C3 synthon. researchgate.net

Aromatic Ring Reactivity and Substituent Effects

The benzoic acid framework of the molecule dictates the reactivity of the aromatic ring. The substitution pattern is governed by the electronic properties of the two substituents: the carboxylic acid group and the 2,2-difluorocyclopropyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives. The regiochemical outcome is determined by the directing effects of the existing substituents. uci.edu

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. Through resonance, the carbonyl group withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack. quora.com

2-(2,2-Difluorocyclopropyl) Group: The electronic effect of this substituent is more complex. Cyclopropyl groups are generally considered to be weakly electron-donating and act as ortho-, para-directors. However, the presence of the two strongly electronegative fluorine atoms introduces a significant inductive electron-withdrawing effect.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

Transition metal-catalyzed reactions offer a versatile platform for modifying the aromatic ring of benzoic acid derivatives. nih.govnih.gov While the carboxylic acid itself is not a typical coupling partner, it can be converted into other functional groups, such as halides or triflates, that readily participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Alternatively, direct C-H activation provides a more atom-economical approach. Palladium-catalyzed intramolecular direct arylation of benzoic acids has been reported, proceeding through a tandem decarboxylation/C-H activation process to form dibenzofuran (B1670420) derivatives. nih.gov This suggests that under appropriate catalytic conditions, the C-H bonds on the aromatic ring of this compound could be targeted for functionalization, although the regioselectivity would be influenced by the directing effects of both substituents.

Mechanistic Studies and Kinetic Investigations of Reactions of this compound

Detailed mechanistic and kinetic studies specifically focused on this compound are not extensively documented in publicly available literature. However, by examining research on analogous compounds, particularly those containing the 2,2-difluorocyclopropyl moiety, we can infer potential reactive pathways and mechanistic details. The chemical behavior of this compound is largely dictated by the interplay between the strained, electron-deficient difluorocyclopropyl ring and the adjacent benzoic acid group.

The primary reactive site of the 2,2-difluorocyclopropyl group is the strained three-membered ring, which is susceptible to ring-opening reactions. These reactions are often initiated by the formation of a carbocation intermediate. The presence of two fluorine atoms significantly influences the stability and subsequent rearrangement of this intermediate.

One of the key reactions of similar compounds, such as (2,2-difluorocyclopropyl)methyl tosylates, is solvolysis, which proceeds through a ring-opening mechanism. Computational studies on the 2,2-difluorocyclopropylmethyl cation indicate that the ring-opened difluoromethyl carbocation is significantly more stable (by approximately 12 kcal/mol in a solvated environment) than its closed-ring counterpart. This thermodynamic preference strongly favors the formation of ring-opened products.

In the case of this compound, the benzoic acid moiety can exert electronic effects on the cyclopropyl ring. The carboxylic acid group is an electron-withdrawing group, which can influence the stability of any potential carbocationic intermediates formed during a reaction.

A notable example of the reactivity of a closely related compound is the Friedel-Crafts acylation using 2,2-difluorocyclopropanecarbonyl chloride. This reaction does not yield the expected aryl 2,2-difluorocyclopropyl ketones but instead proceeds via a rearrangement of the initially formed acylium ion to produce aryl 3-chloro-3,3-difluoropropyl ketones. This rearrangement highlights the propensity of the 2,2-difluorocyclopropyl system to undergo ring-opening, even when the reaction is initiated at a side chain. A proposed competitive mechanism for this reaction is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Formation of the acylium ion from 2,2-difluorocyclopropanecarbonyl chloride and a Lewis acid (e.g., AlCl₃). | 2,2-difluorocyclopropyl acylium ion |

| 2a | Direct Friedel-Crafts acylation with an arene. | Aryl 2,2-difluorocyclopropyl ketone |

| 2b | Rearrangement of the acylium ion via ring-opening. | Ring-opened chloro-difluoro acylium ion |

| 3 | Friedel-Crafts acylation with the rearranged acylium ion. | Aryl 3-chloro-3,3-difluoropropyl ketone |

This table illustrates the competing pathways, where the rearrangement pathway (2b and 3) is often favored, especially with less reactive arenes.

Kinetic investigations into the ring-opening of the 2,2-difluorocyclopropylcarbinyl radical have shown that it is significantly faster than that of the non-fluorinated parent radical. This suggests that the fluorine atoms facilitate the ring-opening process in radical reactions as well.

While specific kinetic data for reactions of this compound are not available, the table below provides a qualitative comparison of the expected reactivity of the 2,2-difluorocyclopropyl group in different chemical environments, based on studies of analogous compounds.

| Reaction Type | Initiating Species/Condition | Expected Reactivity of the 2,2-Difluorocyclopropyl Ring | Mechanistic Feature |

| Solvolysis (e.g., of a tosylate derivative) | Polar solvent, heat | High | Carbocation-mediated ring-opening |

| Friedel-Crafts Acylation (of the carbonyl chloride) | Lewis acid, arene | High | Rearrangement of acylium ion via ring-opening |

| Radical Reaction | Radical initiator | High | Rapid ring-opening of the cyclopropylcarbinyl radical |

| Nucleophilic Attack on the Ring | Strong nucleophile | Low to Moderate | SN2-type displacement, potentially leading to ring-opening |

Advanced Spectroscopic and Structural Elucidation of 2 2,2 Difluorocyclopropyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 2-(2,2-Difluorocyclopropyl)benzoic acid. The combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for the unambiguous assignment of all atoms and their connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the cyclopropyl (B3062369) protons. Due to the ortho-substitution, the molecule is asymmetric, leading to more complex splitting patterns than in simpler benzoic acid.

Carboxylic Acid Proton (-COOH): A single, broad proton signal is anticipated far downfield, typically in the range of δ 10.0-13.0 ppm. This significant deshielding is characteristic of acidic protons.

Aromatic Protons (-C₆H₄-): Four protons on the benzene (B151609) ring are expected to appear in the aromatic region (δ 7.2-8.2 ppm). The substitution pattern breaks the symmetry of the ring, making all four protons chemically non-equivalent. They would likely appear as a series of complex multiplets (doublets, triplets, or doublet of doublets). The proton ortho to the electron-withdrawing carboxyl group (at the C6 position) is expected to be the most deshielded.

Cyclopropyl Protons (-CH-CH₂-): The three protons of the cyclopropyl ring would present a complex system. Protons on a cyclopropane (B1198618) ring are known to be unusually shielded, appearing at higher fields than typical alkyl protons. acs.org However, the geminal fluorine atoms exert a strong influence.

The methine proton (CH) would likely appear as a multiplet, due to coupling with the two adjacent methylene (B1212753) protons and through-space coupling with the fluorine atoms.

The two methylene protons (CH₂) are diastereotopic due to the adjacent stereocenter (the methine carbon). They are expected to show distinct chemical shifts and exhibit geminal coupling to each other, as well as vicinal coupling to the methine proton and coupling to the fluorine atoms.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | br s | N/A |

| Aromatic H | 7.2 - 8.2 | m | Aromatic J-couplings (ortho, meta, para) |

| Cyclopropyl CH | 2.5 - 3.5 | m | J_HH, J_HF |

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule's asymmetric structure.

Carboxyl Carbon (-COOH): This signal is expected to be the most downfield, typically appearing around δ 168-174 ppm. docbrown.info

Aromatic Carbons: Six signals are predicted for the benzene ring. Two of these are quaternary (C1-COOH and C2-cyclopropyl) and are expected to have lower intensity. The remaining four are protonated carbons (CH). The chemical shifts will be in the typical aromatic range of δ 125-145 ppm. docbrown.info

Cyclopropyl Carbons:

The difluorinated carbon (CF₂) is expected to appear as a triplet due to the strong one-bond carbon-fluorine coupling (¹J_CF), with an estimated coupling constant of 280-300 Hz. Its chemical shift would be significantly downfield compared to a non-fluorinated cyclopropyl carbon.

The two remaining cyclopropyl carbons (CH and CH₂) would be found in the upfield region of the spectrum, likely between δ 15-35 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -COOH | 168 - 174 | s |

| Aromatic C (quaternary) | 130 - 145 | s |

| Aromatic C (CH) | 125 - 135 | s |

| Cyclopropyl CF₂ | 110 - 120 | t |

¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atoms. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. nih.gov

The two fluorine atoms on the cyclopropyl ring are geminal but diastereotopic because of the adjacent chiral center (the methine carbon). Therefore, they are expected to be magnetically non-equivalent. This would result in two distinct signals, or more likely, an AB quartet system due to their mutual coupling. A large geminal F-F coupling constant (²J_FF) is expected. Each part of the quartet would be further split by coupling to the vicinal cyclopropyl protons (³J_HF).

To definitively assign the complex ¹H and ¹³C spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. It would clearly connect the protons within the aromatic ring system and, separately, the three protons on the cyclopropyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in the molecule. They work on different principles—IR spectroscopy measures the absorption of infrared light due to changes in dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. mt.comyoutube.com

Carboxylic Acid Group: This group gives rise to very characteristic bands.

O-H Stretch: A very broad and strong absorption band in the IR spectrum is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C=O Stretch: A very strong, sharp absorption in the IR spectrum is predicted in the range of 1680-1710 cm⁻¹. This is a hallmark of the carbonyl group in an aromatic carboxylic acid.

C-O Stretch: This vibration, coupled with O-H bending, typically results in bands around 1300 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring will produce characteristic bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹.

C-F Bonds: Strong C-F stretching vibrations are expected to produce intense absorption bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-F stretch | 1000 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For C₁₀H₈F₂O₂, the predicted exact mass of the molecular ion [M]⁺• is approximately 198.0492 Da.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural elucidation.

Molecular Ion Peak ([M]⁺•): The peak corresponding to the intact molecule, m/z ≈ 198.

Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for benzoic acids, leading to a strong peak at m/z ≈ 181. This corresponds to the formation of a stable acylium ion.

Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation can lead to a fragment at m/z ≈ 153.

Phenyl Cation Fragment: Cleavage of the bond between the ring and the carboxyl group, followed by loss of CO, can lead to the phenyl cation fragment, which would further fragment. The characteristic fragment for benzoic acid itself is the benzoyl cation at m/z 105 and the phenyl cation at m/z 77. docbrown.info For the subject compound, analogous fragments would be expected, reflecting the difluorocyclopropyl substituent.

In negative ion mode electrospray ionization (ESI), a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 197 would be expected. A characteristic fragmentation in this mode is the loss of CO₂ (44 Da) from the [M-H]⁻ ion. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure, conformation, and intermolecular interactions of this compound in its solid state.

A typical X-ray diffraction experiment would involve growing a single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Expected Structural Insights and Conformational Analysis:

The crystal structure of this compound would be expected to reveal several key features:

Molecular Conformation: The analysis would determine the relative orientation of the benzoic acid group and the difluorocyclopropyl ring. This includes the dihedral angle between the plane of the benzene ring and the plane of the cyclopropyl ring. For comparison, in the related compound 4-(cyclopropanecarboxamido)benzoic acid, the dihedral angle between the benzene and cyclopropane rings is 63.2 (1)°.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic effects of the difluorocyclopropyl substituent on the benzoic acid moiety.

Intermolecular Interactions: In the solid state, benzoic acid derivatives typically form dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this characteristic hydrogen-bonded dimer motif in its crystal lattice. Other potential intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, could also be identified, which would further stabilize the crystal packing.

Hypothetical Crystallographic Data Table:

Should experimental data become available, it would likely be presented in a format similar to the table below. The values presented here are hypothetical and serve only as an illustration of the type of data that would be generated.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H8F2O2 |

| Formula Weight | 198.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.3 |

| β (°) | 95.5 |

| Volume (ų) | 968 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.36 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Determination (if applicable)

The this compound molecule possesses a chiral center at the carbon atom of the cyclopropyl ring that is attached to the benzene ring. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these enantiomers.

Applicability and Methodology:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

To perform these analyses, the individual enantiomers of this compound would first need to be separated, typically using chiral chromatography. The ECD and ORD spectra of each enantiomer would then be recorded.

Predicting and Interpreting Chiroptical Data:

In the absence of experimental data, the chiroptical properties of this compound can be predicted using computational methods, such as time-dependent density functional theory (TD-DFT). nih.gov This involves:

Performing a conformational analysis to identify the most stable conformations of the molecule.

Calculating the theoretical ECD spectrum for each stable conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

The resulting theoretical spectrum for a specific enantiomer (e.g., the R-enantiomer) can then be compared to the experimental spectrum. A good match between the calculated and experimental spectra allows for the assignment of the absolute configuration of the experimentally measured enantiomer. The other enantiomer would be expected to show a mirror-image spectrum.

Hypothetical ECD Data Table:

The following table illustrates the kind of data that would be obtained from an ECD analysis. The wavelengths and Cotton effects are purely hypothetical.

| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |

|---|---|---|

| (+)-Enantiomer | 275 | +2.5 |

| (+)-Enantiomer | 240 | -1.8 |

| (-)-Enantiomer | 275 | -2.5 |

| (-)-Enantiomer | 240 | +1.8 |

Theoretical and Computational Studies on 2 2,2 Difluorocyclopropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be essential in characterizing the electronic structure and bonding of 2-(2,2-Difluorocyclopropyl)benzoic acid, particularly the interplay between the difluorocyclopropyl ring and the benzoic acid moiety.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, typically using functionals like B3LYP or ωB97X-D combined with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is for illustrative purposes only, as no published data is available.

| Parameter | Predicted Value |

|---|---|

| C-C bond length (Aromatic) | ~1.39 - 1.41 Å |

| C-C bond length (Cyclopropyl) | ~1.50 - 1.52 Å |

| C-F bond length | ~1.34 - 1.36 Å |

| C=O bond length (Carboxyl) | ~1.21 Å |

| C-O bond length (Carboxyl) | ~1.35 Å |

Ab Initio Methods for Electronic Property Determination

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While more computationally intensive, they offer a higher level of accuracy for electronic properties like electron correlation energies, dipole moments, and polarizability. No ab initio studies specific to this compound have been found.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. An analysis would likely show the HOMO localized on the electron-rich benzoic acid ring and the LUMO influenced by the electron-withdrawing difluorocyclopropyl group.

The Molecular Electrostatic Potential (MEP) surface would map the electron density, highlighting electron-rich (negative potential, typically around the carboxyl oxygens) and electron-poor (positive potential, around the acidic hydrogen) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the energetic landscape of chemical reactions, providing insights that are often difficult to obtain experimentally.

Free Energy Profile Calculations for Reaction Pathways

For any reaction involving this compound, such as its synthesis or degradation, computational chemists would calculate the Gibbs free energy profile. This would involve locating the structures of reactants, products, and any intermediates and transition states along the reaction coordinate. The resulting energy profile would reveal the thermodynamics and kinetics of the proposed pathway.

Identification of Intermediates and Rate-Determining Steps

By mapping the reaction pathway, computational studies can identify transient intermediates that may not be experimentally observable. Furthermore, the highest energy barrier on the free energy profile corresponds to the transition state of the rate-determining step, providing critical information about the reaction's kinetics. No such mechanistic studies have been published for this specific compound.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Currently, there are no published studies that specifically predict the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) of this compound using computational methods like Density Functional Theory (DFT) or other quantum chemical calculations. Consequently, a correlation of theoretical data with experimental findings for this compound cannot be performed. For other benzoic acid derivatives, researchers have successfully employed computational approaches to accurately predict spectral data, which aids in the structural confirmation and analysis of these molecules.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for this compound have not been reported in the available literature. Conformational analysis would provide insight into the molecule's preferred three-dimensional shape and the energy barriers between different spatial orientations of the difluorocyclopropyl and benzoic acid groups. Molecular dynamics simulations could further illuminate the compound's behavior and structural flexibility in various solvent environments over time. While studies on similar structures, such as other cyclopropyl-containing compounds, have utilized these methods to understand conformational preferences, this specific data is absent for this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies through Computational Descriptors

No quantitative structure-reactivity relationship (QSAR) studies focusing on this compound were found. QSAR models use computational descriptors to correlate a compound's structural features with its chemical reactivity or biological activity. The development of such models for this molecule would require a dataset of related compounds and their measured activities, which does not appear to have been compiled or analyzed. For many other classes of benzoic acid derivatives, QSAR studies have been instrumental in predicting their properties and guiding the design of new compounds with desired characteristics.

Applications in Advanced Organic Materials and Chemical Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The presence of both a carboxylic acid group and a difluorocyclopropyl ring makes 2-(2,2-difluorocyclopropyl)benzoic acid a valuable synthon for the construction of complex molecular architectures. The carboxylic acid functional group provides a handle for a variety of chemical transformations, including amidation, esterification, and the formation of acid chlorides, which can then be used in a wide array of coupling reactions. uni.lu

The difluorocyclopropyl group, on the other hand, imparts several desirable properties to the target molecules. The fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound, which is of particular interest in the field of medicinal chemistry. researchgate.net The cyclopropyl (B3062369) ring itself is a rigid, three-dimensional scaffold that can be used to control the conformation of a molecule. The introduction of the gem-difluoro substitution on the cyclopropane (B1198618) ring can enhance the potency and selectivity of bioactive molecules. acs.org

Research in medicinal chemistry has shown that the incorporation of the 2,2-difluorocyclopropyl motif can be a key strategy in the design of new therapeutic agents. For instance, analogues of this structure are explored for their potential as enzyme inhibitors or receptor modulators. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the related compound 2,2-difluorocyclopropanamine has been utilized as a building block in medicinal chemistry, highlighting the value of the difluorocyclopropyl moiety in drug discovery. digitellinc.com

Role as an Intermediate in the Synthesis of Specialty Chemicals (e.g., thermosensitive dyes)

Benzoic acid and its derivatives have a long history of being used as key intermediates in the synthesis of a variety of specialty chemicals, including dyes. chemicalbook.com While the direct application of this compound in the synthesis of thermosensitive dyes is not yet widely reported, the fundamental chemistry of benzoic acid suggests its potential in this area.

Thermosensitive dyes, which change color in response to temperature variations, often possess complex molecular structures that can be built up from versatile intermediates. nih.govnih.gov The synthesis of such dyes frequently involves coupling reactions where a benzoic acid derivative, activated as an acid chloride or ester, is reacted with other aromatic or heterocyclic compounds.

The this compound could serve as a unique starting material in this context. The difluorocyclopropyl group could be envisioned to modulate the electronic properties of the resulting dye molecule, potentially influencing its color and thermosensitive behavior. The fluorine atoms, with their high electronegativity, can impact the intramolecular charge transfer characteristics of the dye, which is a key factor in determining its color and response to external stimuli. Further research is needed to explore the full potential of this compound as an intermediate in the synthesis of novel thermosensitive and other functional dyes.

Precursor in the Development of Novel Organic Materials

The development of novel organic materials with tailored properties is a rapidly advancing field. Fluorinated compounds, in particular, are gaining attention for their unique characteristics, which can be exploited in materials science. ossila.com Benzoic acid derivatives are also utilized in the creation of polymers and other organic materials. ontosight.aimdpi.comontosight.ai

While specific applications of this compound as a precursor for novel organic materials are still in the exploratory phase, its chemical structure suggests several possibilities. For example, it could be incorporated into polymer backbones through its carboxylic acid functionality to create fluorinated polyesters or polyamides. Such polymers might exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the difluorocyclopropyl group.

Furthermore, the rigid and polar nature of the difluorocyclopropyl moiety could be leveraged in the design of liquid crystals or other self-assembling systems. The ability of fluorine to participate in non-covalent interactions could also be a key factor in controlling the packing and bulk properties of materials derived from this precursor. The synthesis of new monomers based on this structure could lead to the development of a new class of functional organic materials with applications in electronics, optics, and coatings.

Future Research Directions and Perspectives

Design and Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-(2,2-difluorocyclopropyl)benzoic acid and its derivatives is poised for a paradigm shift towards greener and more efficient methodologies. A primary focus will be the development of synthetic routes that exhibit high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product.

Current methods for the synthesis of gem-difluorocyclopropanes often rely on the generation of difluorocarbene from various precursors, some of which have drawbacks such as high temperatures or the use of excess reagents. nih.gov Future research will likely concentrate on catalytic and more environmentally benign approaches. For instance, the use of visible-light-promoted reactions for the difunctionalization of styrenes presents a mild and atom-economical pathway to related fluorinated compounds. nih.govnih.gov The application of such photoredox catalysis to the difluorocyclopropanation of ortho-substituted styrenes could provide a direct and sustainable route to the target molecule.

Furthermore, the principles of continuous flow chemistry are expected to play a significant role in optimizing the synthesis of this compound. sciencex.com Flow reactors offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety, particularly when handling reactive intermediates.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light to drive chemical transformations, often under mild conditions. | High atom economy, low energy consumption, use of sustainable energy sources. nih.govresearchgate.net |

| Transition-Metal Catalysis | Employs catalysts to facilitate reactions with high efficiency and selectivity. | Lower reaction temperatures, reduced byproduct formation, catalytic turnover. rsc.orgrsc.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and process control; enhanced reaction efficiency. sciencex.com |

Exploration of Unprecedented Reactivity Patterns of the Difluorocyclopropyl Ring System

The gem-difluorocyclopropane motif is known for its unique reactivity, primarily involving ring-opening reactions that are influenced by the electronic effects of the fluorine atoms. nih.govbeilstein-journals.org Future research into this compound will likely uncover novel and unexpected reactivity patterns, driven by the interplay between the strained three-membered ring and the ortho-benzoic acid group.

One promising area of exploration is the regioselective ring-opening of the difluorocyclopropyl group. Depending on the reaction conditions and reagents, either the proximal or distal C-C bond of the cyclopropane (B1198618) ring can be cleaved, leading to a variety of fluorinated products. nih.govbeilstein-journals.org The presence of the carboxylic acid functionality could be exploited to direct these ring-opening reactions in a predictable and controlled manner, potentially leading to the synthesis of novel fluoroalkenes and other valuable building blocks. For example, Friedel-Crafts reactions of related 2,2-difluorocyclopropanecarbonyl chloride have shown unexpected ring-opening chemistry, suggesting that the acylium ion intermediate can undergo rearrangement. acs.orgnih.gov Similar unprecedented reactivity could be anticipated for this compound under specific conditions.

Moreover, the development of new catalytic systems could unlock entirely new reaction pathways. For instance, transition-metal catalyzed cross-coupling reactions of gem-difluorocyclopropanes have been shown to be a versatile method for the synthesis of monofluoroalkenes. rsc.orgrsc.org The application of novel ligands and metal catalysts to this compound could lead to the discovery of unprecedented transformations.

Integration of Machine Learning and AI in Synthetic Design and Optimization

For the synthesis of this compound, AI algorithms could be employed to:

Predict Reaction Outcomes: Machine learning models can be trained to predict the yield and selectivity of difluorocyclopropanation reactions under various conditions, accelerating the optimization process. csic.es

Optimize Reaction Conditions: AI-driven platforms can systematically explore the reaction parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. technologynetworks.com

Discover Novel Synthetic Routes: Generative AI models can propose new, non-intuitive synthetic pathways to the target molecule, potentially leading to more efficient and sustainable processes. csic.es

The application of AI is not limited to synthesis. Machine learning models are also being developed to predict the reactivity and properties of molecules, which could guide the exploration of the chemical space around this compound for the discovery of new compounds with desired functionalities. rsc.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes. Advanced spectroscopic techniques, particularly in-situ and operando methods, will be instrumental in providing real-time mechanistic insights.

Operando spectroscopy , which involves the characterization of a catalyst or reacting system under actual working conditions, can provide a wealth of information about reaction intermediates, transition states, and the role of the catalyst. wikipedia.orgmdpi.comescholarship.orgacs.org For example, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to monitor cyclopropanation reactions in real-time, providing valuable data on reaction kinetics and the formation of intermediates. acs.orgresearchgate.netresearchgate.net

The application of such techniques to the study of this compound could help to:

Elucidate the mechanism of difluorocyclopropanation reactions.

Identify and characterize transient intermediates in ring-opening reactions.

Understand the role of catalysts in directing the stereochemistry and regioselectivity of transformations.

Computational studies, such as Density Functional Theory (DFT) calculations, will complement these experimental investigations by providing theoretical models of reaction pathways and transition states, further enhancing our understanding of the underlying chemical principles. jksus.org

Expansion of Applications in Emerging Fields of Chemical Science and Materials Engineering

The unique combination of a difluorocyclopropyl group and a benzoic acid moiety in this compound opens up exciting possibilities for its application in various emerging fields of chemical science and materials engineering.

In materials science , the incorporation of fluorinated groups into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. mdpi.com The benzoic acid functionality of the target molecule provides a convenient handle for its incorporation into polymer backbones or as a pendant group. csic.esresearchgate.netund.edu This could lead to the development of novel fluoropolymers with tailored properties for applications in high-performance coatings, membranes, and electronic materials.

Furthermore, the rigid and polarizable nature of the difluorocyclopropyl group could be exploited in the design of optoelectronic materials . The electronic properties of the aromatic ring can be fine-tuned by the electron-withdrawing nature of the difluorocyclopropyl substituent, potentially leading to materials with interesting photophysical properties.

In the field of medicinal chemistry , the difluorocyclopropyl group is recognized as a valuable bioisostere for various functional groups, and its incorporation into drug candidates can lead to improved metabolic stability and binding affinity. nih.gov The benzoic acid moiety is also a common feature in many pharmaceuticals. Thus, this compound represents a promising scaffold for the development of new therapeutic agents.

Table 2: Potential Applications in Emerging Fields

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Monomer for high-performance fluoropolymers. | The difluorocyclopropyl group can enhance thermal and chemical stability. mdpi.com The benzoic acid allows for polymerization. |

| Optoelectronics | Component of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | The electronic properties of the molecule can be tuned for specific applications. |

| Medicinal Chemistry | Scaffold for the synthesis of novel drug candidates. | The difluorocyclopropyl group can act as a bioisostere and improve pharmacokinetic properties. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(2,2-difluorocyclopropyl)benzoic acid, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by fluorination. For example, difluorocyclopropane intermediates (e.g., ethyl 2-(2,2-difluorocyclopropyl)acetate) can be synthesized via [2+1] cycloaddition using difluorocarbene reagents (e.g., TMSCF) under transition-metal catalysis . Subsequent hydrolysis and coupling with a benzoic acid derivative via Suzuki-Miyaura or nucleophilic aromatic substitution may yield the target compound. Optimization of fluorination steps using hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) can enhance regioselectivity and reduce side reactions . Key parameters include temperature control (0–40°C), solvent polarity (acetonitrile or DMF), and catalyst loading (e.g., Pd(PPh) at 5 mol%).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with 1% acetic acid/methanol gradient elution to assess purity (>98%) .

- NMR : NMR to confirm difluorocyclopropyl geometry (δ = -120 to -130 ppm for axial vs. equatorial F) and NMR for benzoic acid protons (δ 8.0–8.5 ppm) .

- HRMS : Exact mass verification (e.g., calculated for CHFO: 210.0535; observed: 210.0538) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of difluorocyclopropane formation in this compound?

- Methodological Answer : The difluorocyclopropane ring forms via a carbene-transfer mechanism. Density functional theory (DFT) studies suggest that difluorocarbene (CF) insertion into alkenes proceeds through a singlet-state transition pathway, favoring cis-diastereomers due to reduced steric hindrance . Experimental validation involves synthesizing diastereomerically pure intermediates (e.g., ethyl 2-(2,2-difluorocyclopropyl)acetate) and analyzing their NMR splitting patterns to distinguish axial/equatorial fluorine orientations .

Q. How do electronic effects of the difluorocyclopropyl group influence the acidity and reactivity of the benzoic acid moiety?

- Methodological Answer : The electron-withdrawing difluorocyclopropyl group increases the benzoic acid’s acidity (pK ~2.5 vs. ~4.2 for unsubstituted benzoic acid). Titration with NaOH in ethanol/water (1:1) and potentiometric monitoring can quantify this effect . Reactivity studies (e.g., esterification kinetics) show accelerated nucleophilic acyl substitution due to enhanced electrophilicity at the carbonyl carbon.

Data Contradiction Analysis

Q. Why do reported yields for difluorocyclopropane intermediates vary across studies, and how can discrepancies be resolved?

- Methodological Answer : Yield variations (25–70%) arise from differences in carbene precursors (e.g., TMSCF vs. NaSOCF) and solvent systems (e.g., DCM vs. THF) . Reproducibility requires strict anhydrous conditions and inert atmospheres (N/Ar). Contradictory regioselectivity data in fluorination steps may stem from competing radical vs. ionic pathways, resolvable by adding radical scavengers (e.g., BHT) to reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.